N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine
Description
N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the thienopyrimidine family This compound is characterized by a fused ring structure consisting of a thiophene ring and a pyrimidine ring The presence of three methyl groups at positions N, 5, and 6 adds to its unique chemical properties
Properties
IUPAC Name |
N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3S/c1-5-6(2)13-9-7(5)8(10-3)11-4-12-9/h4H,1-3H3,(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKOSOHWFMPLYRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid to yield thienopyrimidine derivatives . Another approach includes the use of 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienopyrimidine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex thienopyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research focuses on its potential as a therapeutic agent for various diseases, including tuberculosis and cancer
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cytochrome bd oxidase in Mycobacterium tuberculosis, leading to ATP depletion and bacterial cell death . The compound’s ability to interfere with energy metabolism makes it a promising candidate for the development of new antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
5,6-dimethylthieno[2,3-d]pyrimidin-4-amine: Lacks the N-methyl group, which may affect its biological activity and chemical properties.
N-(4-(tert-butyl)phenethyl)thieno[3,2-d]pyrimidin-4-amine: Contains a different substitution pattern, leading to variations in its activity and applications.
Trifluoroethyl thioether derivatives: These compounds exhibit different pharmacokinetic properties due to the presence of trifluoroethyl groups.
Uniqueness
N,5,6-trimethylthieno[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
